molecular formula C16H13N3O B7562541 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile

Cat. No. B7562541
M. Wt: 263.29 g/mol
InChI Key: FOVZJUJMUGJVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile, also known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has also been shown to bind to various receptors in the body, including the adenosine A2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In vivo studies have shown that 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile can reduce tumor growth, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile is also relatively inexpensive compared to other compounds used in scientific research. However, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile. One area of research is the development of 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile and the elucidation of its mechanism of action. Additionally, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile could be used as a tool for the study of various biological processes, such as cell signaling and regulation. Finally, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile could be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile can be synthesized through a multi-step process, which involves the reaction of 3-methyl-4-oxo-2-phenyl-1,2-dihydroquinazoline with benzonitrile in the presence of a catalyst. The synthesis of 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been reported in various scientific journals, and the method has been optimized to improve the yield of 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile.

Scientific Research Applications

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been used as a scaffold for the development of novel drug candidates. In material science, 4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers.

properties

IUPAC Name

4-(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-19-15(12-8-6-11(10-17)7-9-12)18-14-5-3-2-4-13(14)16(19)20/h2-9,15,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVZJUJMUGJVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-4-oxo-1,2-dihydroquinazolin-2-yl)benzonitrile

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